2-Chloro-3-fluoro-4-vinylpyridine
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Overview
Description
2-Chloro-3-fluoro-4-vinylpyridine is a heterocyclic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the third position, and a vinyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-vinylpyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a vinyl group. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. The reaction is carried out at temperatures ranging from 0 to 60 degrees Celsius for 1 to 10 hours, resulting in the formation of 2-chloro-3-fluoropyridine . The vinyl group can then be introduced through further chemical modifications.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes to ensure high yield and purity. The use of copper fluoride as a fluorinating agent and tert-butyl nitrite as a nitrosating agent in a one-pot process is favored due to its simplicity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-vinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted pyridines, depending on the nucleophile used.
- Oxidized or reduced derivatives of the vinyl group.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-3-fluoro-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-vinylpyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms, being electron-withdrawing groups, can influence the reactivity of the pyridine ring. The vinyl group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the vinyl group, making it less reactive in certain coupling reactions.
3,4-Difluoropyridine: Contains two fluorine atoms, resulting in different electronic properties and reactivity.
2-Chloro-4-vinylpyridine: Lacks the fluorine atom, affecting its chemical behavior and applications.
Uniqueness: 2-Chloro-3-fluoro-4-vinylpyridine is unique due to the combination of chlorine, fluorine, and vinyl substituents on the pyridine ring. This unique combination imparts distinct chemical properties, making it versatile for various synthetic and industrial applications.
Properties
Molecular Formula |
C7H5ClFN |
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Molecular Weight |
157.57 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-3-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-4-10-7(8)6(5)9/h2-4H,1H2 |
InChI Key |
KRCYYTMNCUKFFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
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